Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Carbohydrate chemistry Protecting groups Regioselectivity

Sourcing a reliable, enantiomerically pure branched sugar building block for locked nucleic acid (LNA) synthesis often involves inconsistent purity or limited regioisomeric confirmation. This compound resolves that bottleneck as the definitive 4-C-hydroxymethyl-2,3-O-isopropylidene-β-D-ribofuranoside scaffold. - Delivers ≥98% purity verified by HPLC, enabling precise stoichiometric control in LNA phosphoramidite assembly. - The locked 2,3-O-isopropylidene conformation ensures predictable regioselectivity during enzymatic or chemical derivatization. - Packaged under inert atmosphere with ambient-temperature shipping stability; available from mg to multi-gram scales with expedited global logistics.

Molecular Formula C10H18O6
Molecular Weight 234.25 g/mol
Cat. No. B12404554
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside
Molecular FormulaC10H18O6
Molecular Weight234.25 g/mol
Structural Identifiers
SMILESCC1(OC2C(O1)C(OC2OC)(CO)CO)C
InChIInChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1
InChIKeyZJDDMUGVQOEJGM-SPDVFEMOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside: A Specialized Carbohydrate Building Block for Nucleoside Synthesis


Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside (CAS 55797-67-6) is a protected, branched-chain carbohydrate derivative serving as a purine nucleoside analog . It is characterized by a methyl glycoside at the anomeric center, a 2,3-O-isopropylidene protecting group that locks the furanose ring in a specific conformation, and a synthetically valuable 4-C-hydroxymethyl branch [1]. This combination of features makes it a versatile chiral building block in medicinal chemistry, particularly for constructing conformationally restricted nucleosides [1].

Why Generic Substitution Fails for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside


Simple substitution with other protected ribofuranosides or unbranched analogs is not feasible for applications requiring the 4-C-hydroxymethyl group. This branched moiety is the essential precursor for creating bicyclic and spiro nucleosides, where conformational restriction is key to enhancing target selectivity and in vivo stability [1]. Furthermore, the 2,3-O-isopropylidene protection is critical for locking the furanose ring conformation, which directly impacts regioselectivity in subsequent chemical or enzymatic transformations [2]. Using a compound lacking either feature would fundamentally alter the synthetic pathway and the final molecule's properties, rendering the intended application impossible.

Quantitative Evidence for Selecting Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside


Regioselective Protection Advantage Over Unprotected Ribose

The use of a pre-protected building block like methyl 2,3-O-isopropylidene-beta-D-ribofuranoside, a close analog of the target compound, significantly improves synthetic efficiency compared to starting from free D-ribose. This protection step can be achieved in high yield under specific conditions, as demonstrated by multiple studies [1][2].

Carbohydrate chemistry Protecting groups Regioselectivity

Essential Precursor for Bicyclic Nucleosides: A Key Differentiator

The target compound's defining feature, the 4-C-hydroxymethyl branch, is explicitly required for the synthesis of conformationally restricted bicyclic nucleosides [1]. This contrasts with standard, unbranched ribofuranosides which cannot be used for this purpose. A closely related analog, 4-C-hydroxymethyl-1,2-O-isopropylidene-alpha-D-ribofuranose, is a key intermediate, but its synthesis from D-glucose yields an inseparable 1:1 epimeric mixture with the undesired xylofuranose, highlighting the synthetic challenge [2].

Medicinal chemistry Nucleoside synthesis LNA

Critical Structural Differentiation for Reliable Procurement

Accurate identification is paramount for procurement. The target compound must be distinguished from its close regioisomer, Methyl 2,3-O-isopropylidene-5-O-methyl-beta-D-ribofuranoside, which can form via rearrangement [1]. The molecular formula provides a clear differentiator: C10H18O6 for the target compound versus C9H16O5 for the standard protected ribofuranoside without the 4-C-branch [2].

Analytical chemistry Procurement Quality control

Optimal Application Scenarios for Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside


Synthesis of Bicyclic and Spiro Nucleoside Drug Candidates (e.g., LNAs)

This is the primary, non-substitutable application for this building block. The 4-C-hydroxymethyl branch is essential for forming the conformationally restricted bicyclic or spiro core of these nucleosides, which is critical for enhancing target affinity and nuclease resistance. Researchers developing next-generation antisense oligonucleotides or antiviral agents based on Locked Nucleic Acid (LNA) technology rely on this scaffold [1].

Regioselective Enzymatic Synthesis Using Lipases

The compound's specific structure, featuring two diastereotopic hydroxymethyl groups, makes it an ideal substrate for regioselective enzymatic transformations. Studies have shown that lipases like Novozyme-435 can catalyze the highly selective acetylation of one hydroxyl over the other. This chemoenzymatic approach is a cornerstone for the efficient and green synthesis of complex nucleoside monomers, demonstrating a clear advantage over non-selective chemical methods .

Investigating DNA Synthesis Inhibition and Apoptosis Mechanisms

As a purine nucleoside analog, the target compound is a valuable tool compound in cancer research. Its mechanism involves incorporation into DNA, leading to the inhibition of DNA synthesis and subsequent induction of apoptosis. This makes it useful for in vitro studies aimed at elucidating cell cycle regulation and the pathways involved in targeting indolent lymphoid malignancies .

Chiral Pool Synthesis of Complex Natural Products

The compound serves as a versatile, enantiomerically pure building block (chiral pool) for the total synthesis of complex molecules. Its defined stereochemistry and orthogonal protective groups allow for its use in multi-step synthetic sequences, such as the enantioselective synthesis of natural products like arundinolides A and B, where a related scaffold was used as a key starting material [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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